N-(2-Aminoethyl)cyclobutanecarboxamide
Overview
Description
“N-(2-Aminoethyl)cyclobutanecarboxamide” is a chemical compound . Its IUPAC name is “N-(2-aminoethyl)cyclobutanecarboxamide” and its Inchi Code is "1S/C7H14N2O/c8-4-5-9-7(10)6-2-1-3-6/h6H,1-5,8H2,(H,9,10)" .
Molecular Structure Analysis
The molecular formula of “N-(2-Aminoethyl)cyclobutanecarboxamide” is “C7H14N2O” and its molecular weight is 142.2 . The Inchi Code provides a textual representation of the molecule’s structure .Scientific Research Applications
Synthesis and Characterization
- A study on N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (a related compound) highlighted the importance of accurate labeling and characterization of research chemicals. This research contributes to understanding the complexities and nuances in the synthesis and identification of similar compounds (McLaughlin et al., 2016).
Chemical Modifications and Derivatives
- The direct bis-arylation of cyclobutanecarboxamide via double C-H activation was investigated, showcasing an approach to create trisubstituted cyclobutane scaffolds with all-cis stereochemistry. This highlights the potential for structural modifications and the creation of novel derivatives (Parella, Gopalakrishnan, & Babu, 2013).
Applications in Catalysis and Synthesis
- The Hofmann Rearrangement–Ring Expansion Cascade was used for synthesizing 1-Pyrrolines from cyclobutanecarboxamide. This method demonstrates the utility of cyclobutanecarboxamides in advanced synthesis and catalysis processes (Huang et al., 2016).
Photochemical Reactions
- Research on N,N-diallyl-2-quinolone-3-carboxamide, a similar compound, revealed that it could form chiral crystals leading to cyclobutane via photochemical reactions. This study suggests potential photochemical applications of related compounds (Yagishita et al., 2011).
Peptide Dendrimers Synthesis
- Cyclobutane containing C3-symmetric peptide dendrimers were synthesized, demonstrating the use of cyclobutanecarboxamide derivatives in creating complex molecular structures, potentially useful in various fields like drug delivery and nanotechnology (Gutiérrez-Abad, Illa, & Ortuño, 2010).
Intrinsic Conformational Properties
- Quantum mechanical calculations were used to determine the conformational preferences of the N-acetyl-N′-methylamide derivative of 1-aminocyclobutane-1-carboxylic acid. This research provides insights into the molecular structure and behavior of cyclobutane derivatives (Casanovas et al., 2006).
properties
IUPAC Name |
N-(2-aminoethyl)cyclobutanecarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-4-5-9-7(10)6-2-1-3-6/h6H,1-5,8H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKSSQRWGWLBNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588490 | |
Record name | N-(2-Aminoethyl)cyclobutanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)cyclobutanecarboxamide | |
CAS RN |
953721-33-0 | |
Record name | N-(2-Aminoethyl)cyclobutanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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